molecular formula C9H14N4O2 B2803250 2-Ethoxy-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone CAS No. 2415531-86-9

2-Ethoxy-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone

Cat. No. B2803250
M. Wt: 210.237
InChI Key: UEFRMDQLCNRVAZ-UHFFFAOYSA-N
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Description

“2-Ethoxy-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone” is a complex organic compound that contains several functional groups, including an ethoxy group, a triazole ring, and an azetidine ring . The triazole ring is a five-membered heterocyclic moiety that possesses three nitrogen atoms and two carbon atoms . It is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “2-Ethoxy-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone” is likely to be complex due to the presence of multiple functional groups. The triazole ring is known for its high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .

Future Directions

The future directions for the study of “2-Ethoxy-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone” could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the broad range of applications of triazole compounds, this compound could potentially be used in drug discovery, organic synthesis, and other areas .

properties

IUPAC Name

2-ethoxy-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-2-15-7-9(14)12-5-8(6-12)13-10-3-4-11-13/h3-4,8H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFRMDQLCNRVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CC(C1)N2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one

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